3-(4-butoxyphenyl)propanoic Acid

Overview

Description

3-(4-butoxyphenyl)propanoic Acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- A study by Dovbnya et al. (2022) developed preparative methods for the synthesis of compounds related to 3-(4-butoxyphenyl)propanoic Acid, including investigating acid hydrolysis reactions and evaluating their antioxidant activities. These findings contribute to understanding the chemical properties and potential applications of such compounds (Dovbnya et al., 2022).

Applications in Material Science

- Research by Trejo-Machin et al. (2017) explored phloretic acid, a compound structurally similar to this compound, for enhancing the reactivity of molecules towards benzoxazine ring formation. This study highlights the potential of such compounds in developing materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).

Photolysis and Environmental Degradation

- Pinna and Pusino (2011) investigated the photodegradation of cyhalofop, which yields a primary metabolite structurally related to this compound. This research is crucial for understanding the environmental behavior and degradation pathways of such compounds (Pinna & Pusino, 2011).

Biofuel Research

- A study by El‐Nahas et al. (2007) on the thermochemistry and kinetics of esters related to this compound provides insights into their potential as model biofuels. This research contributes to the understanding of biofuel decomposition and energy production (El‐Nahas et al., 2007).

Pharmaceutical Applications

- The synthesis and investigation of derivatives of this compound, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid by Chen et al. (2016), highlight the potential applications of these compounds in pharmaceuticals, particularly in improving chemical stability and bioactivity (Chen et al., 2016).

Nanotechnology and Synthetic Ion Channels

- Ali et al. (2012) utilized a compound similar to this compound for the optical gating of synthetic ion channels. This research demonstrates potential applications in nanofluidic devices, controlled release, sensing, and information processing (Ali et al., 2012).

Safety Evaluation in Food Contact Materials

- An EFSA Journal publication (2011) assessed the safety of a derivative of this compound for use in food contact materials. This highlights the importance of such compounds in consumer safety evaluations (Flavourings, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as phenylpropanoic acids , which typically interact with a variety of targets, including enzymes, receptors, and transport proteins.

Mode of Action

As a phenylpropanoic acid derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Phenylpropanoic acids are known to be involved in various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression .

Result of Action

Phenylpropanoic acids are known to have diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Biochemical Analysis

Biochemical Properties

3-(4-Butoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase enzymes, where it acts as an inhibitor. This inhibition affects the synthesis of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, this compound interacts with albumin, a major plasma protein, facilitating its transport in the bloodstream .

Cellular Effects

This compound influences various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving the nuclear factor kappa B (NF-κB) pathway. This modulation results in altered gene expression, leading to reduced production of pro-inflammatory cytokines. Furthermore, this compound impacts cellular metabolism by inhibiting the activity of enzymes involved in the arachidonic acid pathway, thereby reducing the synthesis of inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of cyclooxygenase enzymes. This binding prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, this compound can modulate the expression of genes involved in inflammation through its interaction with transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of inflammatory pathways, with no significant loss of efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, it may lead to gastrointestinal disturbances and liver toxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the arachidonic acid cascade. It inhibits the enzymes cyclooxygenase-1 and cyclooxygenase-2, which are crucial for the conversion of arachidonic acid to prostaglandins. This inhibition results in decreased levels of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported primarily by binding to albumin. This binding facilitates its distribution throughout the body, allowing it to reach target tissues where it exerts its effects. The compound’s lipophilic nature also enables it to cross cell membranes easily, enhancing its bioavailability .

Subcellular Localization

This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Its localization is influenced by its lipophilic properties, allowing it to integrate into cellular membranes. This subcellular distribution is crucial for its interaction with cyclooxygenase enzymes and subsequent inhibition of prostaglandin synthesis .

Properties

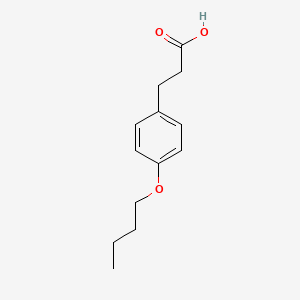

IUPAC Name |

3-(4-butoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKVUYCXAYOAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429344 | |

| Record name | 3-(4-butoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3243-41-2 | |

| Record name | 4-Butoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3243-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-butoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.